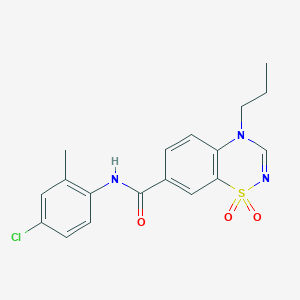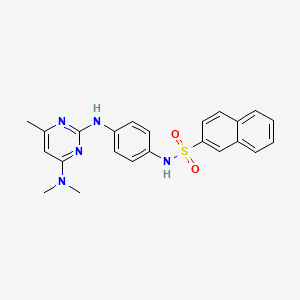![molecular formula C18H15ClN6 B11234969 N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234969.png)
N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK). The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with various substituents, including a 4-chlorophenyl group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The 4-chlorophenyl and methyl groups are introduced through nucleophilic substitution reactions. For instance, 4-chloroaniline and methylamine can be used as nucleophiles to replace halogen atoms on the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities.
科学的研究の応用
N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of EGFR-TK, which is a target for cancer therapy.
Biological Research: The compound’s ability to inhibit protein tyrosine kinases makes it a valuable tool for studying cellular signaling pathways.
Pharmaceutical Development: Its anti-proliferative activity against cancer cell lines has been evaluated, showing promising results.
作用機序
The mechanism of action of N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of EGFR-TK. This enzyme plays a crucial role in cellular processes such as growth, differentiation, and survival. By inhibiting EGFR-TK, the compound can disrupt these processes, leading to the inhibition of cancer cell proliferation . The molecular docking studies have shown that this compound binds effectively within the EGFR binding site, explaining its potent inhibitory activity .
類似化合物との比較
Similar Compounds
Gefitinib: Another EGFR-TK inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, it targets EGFR-TK and is used for treating non-small cell lung cancer.
Afatinib: An irreversible EGFR-TK inhibitor with broader activity against multiple members of the EGFR family.
Uniqueness
N4-(4-CHLOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific structure, which allows for potent and selective inhibition of EGFR-TK. Its ability to induce cell cycle arrest and apoptosis in cancer cells further distinguishes it from other similar compounds .
特性
分子式 |
C18H15ClN6 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC名 |
4-N-(4-chlorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H15ClN6/c1-20-18-23-16(22-13-9-7-12(19)8-10-13)15-11-21-25(17(15)24-18)14-5-3-2-4-6-14/h2-11H,1H3,(H2,20,22,23,24) |
InChIキー |
DIVNQXBYLGCAMK-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11234889.png)
![N-[3-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide](/img/structure/B11234894.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11234895.png)
![4-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11234902.png)
![methyl 1-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate](/img/structure/B11234916.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11234935.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234938.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11234951.png)
![4-(2-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11234957.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11234960.png)
![N-(4-bromophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11234965.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-(propan-2-yl)aniline](/img/structure/B11234981.png)
